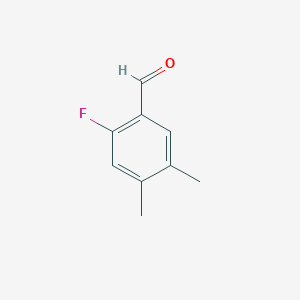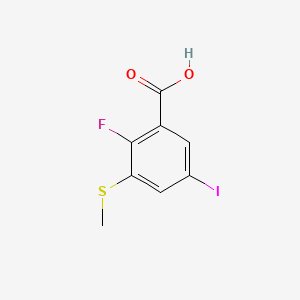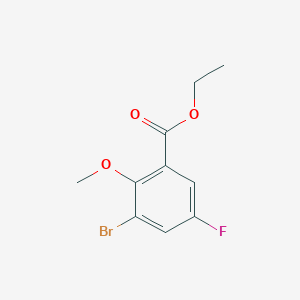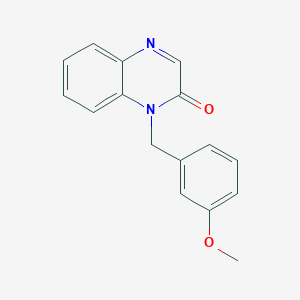
2-Fluoro-4,5-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4,5-dimethylbenzaldehyde is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethylbenzaldehyde typically involves the fluorination of 4,5-dimethylbenzaldehyde. One common method is the halogen-exchange reaction, where 4,5-dimethylbenzaldehyde is treated with a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen-exchange reactions using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: 2-Fluoro-4,5-dimethylbenzoic acid.
Reduction: 2-Fluoro-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties when incorporated into Schiff base compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4,5-dimethylbenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the fluorine atom. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the aldehyde carbon .
Comparaison Avec Des Composés Similaires
- 2-Fluorobenzaldehyde
- 4-Fluoro-3,5-dimethylbenzaldehyde
- 4-Fluoro-2,5-dimethylbenzaldehyde
Comparison: 2-Fluoro-4,5-dimethylbenzaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which influence its reactivity and physical properties. Compared to other fluorinated benzaldehydes, it may exhibit different reactivity patterns and applications due to the steric and electronic effects of the substituents .
Propriétés
Formule moléculaire |
C9H9FO |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
2-fluoro-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,1-2H3 |
Clé InChI |
GZZHIOQGRVBYNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)

![(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14025641.png)

![7-Azaspiro[4.5]decan-10-one hcl](/img/structure/B14025649.png)
![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025652.png)



![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide](/img/structure/B14025681.png)
